molecular formula C10H12N2O3 B5034983 2-Hydroxy-4-prop-2-enoxybenzohydrazide

2-Hydroxy-4-prop-2-enoxybenzohydrazide

Cat. No.: B5034983
M. Wt: 208.21 g/mol
InChI Key: DOIUJTRPILYTLG-UHFFFAOYSA-N
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Description

2-Hydroxy-4-prop-2-enoxybenzohydrazide is a benzohydrazide derivative characterized by a hydroxyl group at the 2-position and a propenoxy (allyloxy) group at the 4-position of the benzene ring. Its molecular formula is C₁₀H₁₁N₂O₄, with a molecular weight of 223.20 g/mol.

Properties

IUPAC Name

2-hydroxy-4-prop-2-enoxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-2-5-15-7-3-4-8(9(13)6-7)10(14)12-11/h2-4,6,13H,1,5,11H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIUJTRPILYTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC(=C(C=C1)C(=O)NN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-prop-2-enoxybenzohydrazide typically involves the reaction of 2-hydroxy-4-prop-2-enoxybenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-prop-2-enoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The hydrazide group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-4-prop-2-enoxybenzaldehyde.

    Reduction: Formation of 2-hydroxy-4-prop-2-enoxybenzylamine.

    Substitution: Formation of various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-4-prop-2-enoxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-prop-2-enoxybenzohydrazide involves its interaction with various molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The benzohydrazide backbone (-C₆H₃(OH)-O-CH₂-CH=CH₂-CONHNH₂) distinguishes this compound from related derivatives. Below is a comparative analysis with structurally similar compounds:

Table 1: Comparative Data for 2-Hydroxy-4-prop-2-enoxybenzohydrazide and Analogues
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
2-Hydroxy-4-prop-2-enoxybenzohydrazide 2-OH, 4-allyloxy C₁₀H₁₁N₂O₄ 223.20 Not available Chelation, antimicrobial potential
2-Propoxybenzohydrazide 2-propoxy C₁₀H₁₄N₂O₂ 194.24 18167-40-3 Precursor for hydrazones
4-Isopropoxybenzohydrazide 4-isopropoxy C₁₀H₁₄N₂O₂ 194.24 90873-17-9 Pharmaceutical intermediate
(E)-4-Hydroxy-N′-(2-hydroxy-4-methoxybenzylidene)benzohydrazide 4-OH (benzohydrazide), 4-methoxy (benzaldehyde) C₁₅H₁₃N₂O₄ 285.28 - Crystallographically characterized

Physicochemical Properties

  • Hydrogen Bonding : The hydroxyl and hydrazide groups facilitate hydrogen bonding, enhancing crystallinity. The allyloxy group’s steric bulk may reduce packing efficiency compared to smaller alkoxy substituents (e.g., methoxy) .
  • Electronic Effects : The allyloxy group’s electron-withdrawing nature (via conjugation) contrasts with methoxy/isopropoxy’s electron-donating effects, influencing electronic spectra and reactivity .

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